5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione 5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Brand Name: Vulcanchem
CAS No.: 1174834-77-5
VCID: VC4141622
InChI: InChI=1S/C10H10N4O3/c1-5-6(4-14(2)13-5)3-7-8(15)11-10(17)12-9(7)16/h3-4H,1-2H3,(H2,11,12,15,16,17)
SMILES: CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C
Molecular Formula: C10H10N4O3
Molecular Weight: 234.215

5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS No.: 1174834-77-5

Cat. No.: VC4141622

Molecular Formula: C10H10N4O3

Molecular Weight: 234.215

* For research use only. Not for human or veterinary use.

5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione - 1174834-77-5

Specification

CAS No. 1174834-77-5
Molecular Formula C10H10N4O3
Molecular Weight 234.215
IUPAC Name 5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C10H10N4O3/c1-5-6(4-14(2)13-5)3-7-8(15)11-10(17)12-9(7)16/h3-4H,1-2H3,(H2,11,12,15,16,17)
Standard InChI Key QNFJRGFWBCXMQX-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound features a pyrimidine-2,4,6-trione scaffold (barbituric acid derivative) linked via a methylene bridge to a 1,3-dimethyl-1H-pyrazole ring. Key structural attributes include:

  • Molecular Formula: C₁₀H₁₀N₄O₃

  • Molecular Weight: 234.215 g/mol

  • IUPAC Name: 5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

  • SMILES: CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C

The planar pyrimidine-trione core facilitates hydrogen bonding, while the pyrazole ring contributes hydrophobic interactions, making the molecule versatile for target binding .

Physicochemical Properties

PropertyValue
SolubilityNot fully characterized
Melting PointData unavailable
LogP (Partition Coefficient)Estimated ~1.2 (moderate lipophilicity)

The limited solubility in aqueous media, as noted in some studies, poses challenges for bioavailability, necessitating formulation optimizations.

Synthesis and Reaction Mechanisms

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between 1,3-dimethylpyrazole-4-carbaldehyde and barbituric acid derivatives. A representative protocol involves:

  • Formylation: 1,3-dimethylpyrazole undergoes Vilsmeier-Haack formylation to yield 1,3-dimethylpyrazole-4-carbaldehyde .

  • Condensation: Reaction with barbituric acid in ethanol/water (4:1) under reflux, catalyzed by piperidinium acetate .

Mechanistic Insight: The aldehyde group of the pyrazole reacts with the active methylene group of barbituric acid, forming a conjugated enone system via dehydration .

Structural Modifications

Modifications at the pyrazole N1 and N3 positions (e.g., aryl substitutions) and the pyrimidine-trione core (e.g., thiobarbituric acid analogs) have been explored to enhance bioactivity . For instance:

  • Anticancer analogs: Introduction of electron-withdrawing groups (e.g., -CF₃) improves cytotoxicity .

  • Anti-inflammatory analogs: Alkoxy side chains optimize binding to mPGES-1 .

CompoundIC₅₀ (µM) vs. HCT-116Selectivity Index (vs. Normal Cells)
Parent Compound4.0220.45
3s (Nitro-substituted)1.635.2

Anti-Inflammatory Activity

As a mPGES-1 inhibitor, the compound suppresses PGE₂ production (IC₅₀: 36 nM) without affecting COX-1/2, reducing gastrointestinal toxicity risks . Molecular docking reveals hydrogen bonding with Ser127 and hydrophobic interactions with Ile32/Leu135 .

Future Perspectives

  • Structural Optimization: Introduce hydrophilic groups (e.g., -SO₃H) to improve solubility.

  • Combination Therapies: Explore synergies with checkpoint inhibitors or chemotherapeutics.

  • Targeted Delivery: Develop nanoparticle-based formulations to enhance tumor penetration .

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